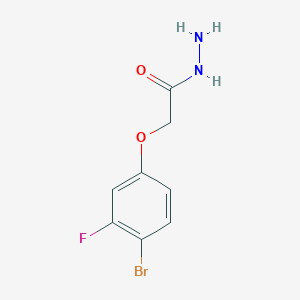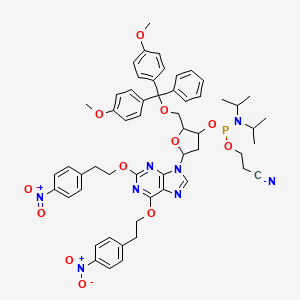
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacridine and diethylaminoethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced acridine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted acridine derivatives.
Scientific Research Applications
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Research: It is used as a fluorescent probe in biological assays to study cellular processes and interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and topoisomerase enzymes, which are crucial for cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological research.
Proflavine: Another acridine derivative with antimicrobial properties and applications in wound treatment.
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase enzymes.
Uniqueness
2-Chloro-10-(2-(diethylamino)ethyl)acridin-9(10H)-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C19H22Cl2N2O |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-chloro-10-[2-(diethylamino)ethyl]acridin-9-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c1-3-21(4-2)11-12-22-17-8-6-5-7-15(17)19(23)16-13-14(20)9-10-18(16)22;/h5-10,13H,3-4,11-12H2,1-2H3;1H |
InChI Key |
GHVZXJMUNDYJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





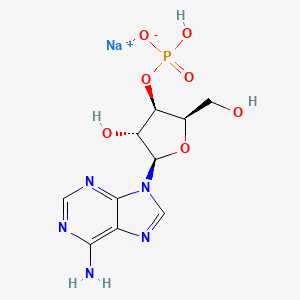
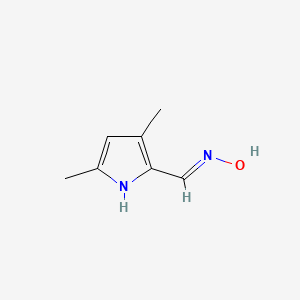
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
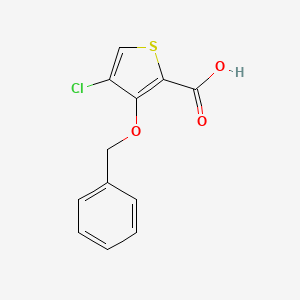
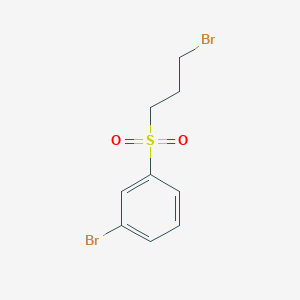
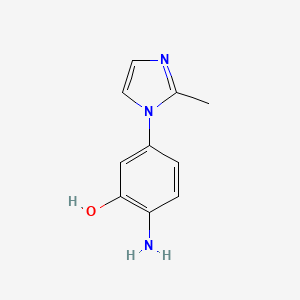
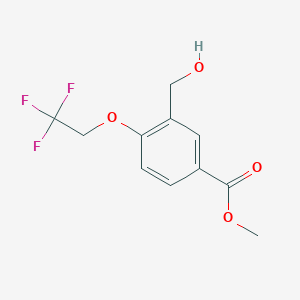

![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)
